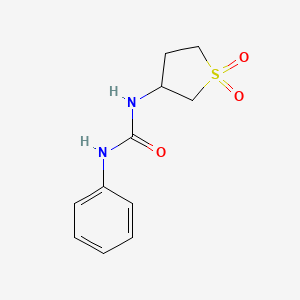

1-(1,1-二氧代-四氢噻吩-3-基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl” is a part of a series of compounds that have been studied for their activity as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Molecular Structure Analysis

While the exact molecular structure of “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is not available, a related compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-dodecylurea” contains 57 bonds in total, including 23 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, 1 sulfone, and 1 tetrahydro-thiophene .科学研究应用

合成方法

研究表明,创新合成方法有助于开发具有潜在药物和农用化学应用的化合物。例如,已开发出一种良性合成方法,使用 3 替代的二恶唑酮作为异氰酸酯替代物来合成非对称芳基脲衍生物。该方法不含光气和金属,在温和条件下利用市售胺,这对于环保且实用的化学合成工艺至关重要。此类方法可用于制备抗癌药物(如索拉非尼)和已知除草剂,这表明该化合物在合成具有生物活性的分子方面具有多功能性 (Chamni, Zhang, & Zou, 2020)。

非线性光学性质

另一个研究领域集中在新型 Y 型聚氨酯上,该聚氨酯含有 1-(2,4-二氧乙氧基)苯基-2-{5-(2,2-二氰基乙烯基)-2-噻吩基}乙烯,该聚氨酯在聚合物主链中展示了非线性光学生色团。该化合物表现出高热稳定性和显着的二次谐波发生系数,表明其在光学应用中的潜在用途。其偶极排列和高达玻璃化转变温度的热稳定性使其成为先进光学材料的候选材料 (Jang 等人,2009)。

多组分反应合成

此外,研究表明,T3P® 介导的一锅四组分反应合成了 1-(3-氰基噻吩-2-基)-3-苯基脲。该过程包括 Gewald 反应,然后是分子内重排,展示了一种合成衍生物的新型环保路线,预计该衍生物将表现出良好的生物活性。该方法突出了该化合物通过有效的合成路线创建具有生物活性的分子的相关性 (Shamanth 等人,2022)。

构象研究

已经探索了苯基脲和 1,3-二苯基脲等模型抗病毒化合物中的构象偏好,揭示了弱分子内氢键在稳定某些构象中的重要性。这项研究提供了对苯基脲衍生物结构方面的见解,可以为设计具有优化功效的抗病毒药物提供信息 (Emery 等人,2004)。

作用机制

Target of Action

The primary target of the compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation. This activation results in the modulation of cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various effects depending on the specific physiological process that the GIRK channels are involved in .

生化分析

Biochemical Properties

The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The activation of GIRK channels by 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea can influence cell function. GIRK channels are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues . The activation of these channels can therefore have widespread effects on cellular processes.

Molecular Mechanism

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea exerts its effects at the molecular level through its interaction with GIRK channels . By acting as a GIRK channel activator, it can influence the function of these channels and thereby modulate cellular excitability .

属性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-11(12-9-4-2-1-3-5-9)13-10-6-7-17(15,16)8-10/h1-5,10H,6-8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZANXMTGWZCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)

![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)

![5-Cyclopropyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2802289.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)

![N-benzyl-1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B2802291.png)

![Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester](/img/structure/B2802292.png)